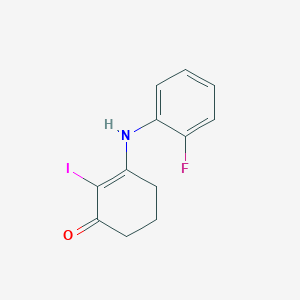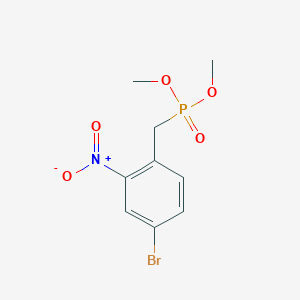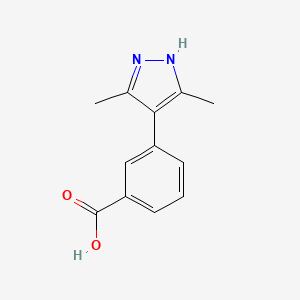![molecular formula C11H15ClF3N B6343935 (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240567-31-0](/img/structure/B6343935.png)
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, also known as TFMA-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is used as a reagent in various laboratory syntheses and is used as a precursor to a variety of compounds. It is also used as an intermediate in the synthesis of pharmaceuticals and other compounds. TFMA-HCl has a number of interesting properties, including its ability to act as an acid, a base, and an oxidizing agent. The compound has been studied extensively in the past few decades, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are now well-understood. In We will also discuss potential future research directions for this compound.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Research on similar compounds has focused on their synthesis and structural properties, highlighting the importance of understanding the chemical and physical characteristics for applications in material science and chemistry. For instance, the study on the synthesis and spectroscopic analysis of novel substituted compounds emphasizes the intricate processes involved in creating complex molecules with potential applications in developing new materials and chemicals (Issac & Tierney, 1996).
Environmental Impact and Degradation
The environmental impact and degradation pathways of related compounds are crucial in assessing their sustainability and ecological footprint. Research on antimicrobial substances like triclosan, which shares some chemical traits with the compound , underscores the significance of understanding these aspects for environmental safety and pollution control (Bedoux et al., 2012).
Water Treatment and Contaminant Removal
Amine-functionalized sorbents, including those related to the compound of interest, have been studied for their efficacy in removing persistent and harmful substances from water, demonstrating the potential of chemical modifications to enhance environmental remediation technologies (Ateia et al., 2019).
Medical and Pharmacological Applications
Although information specifically about (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride's direct medical and pharmacological applications is scarce, research on structurally or functionally similar compounds like FTY720, used for cancer therapy, suggests the potential for developing novel therapeutic agents. Such studies highlight the exploration of unique mechanisms of action and therapeutic targets, opening new avenues for drug development and disease treatment (Zhang et al., 2013).
Analytical and Detection Techniques
The development and optimization of analytical methods for detecting specific compounds, including their metabolites in biological and environmental samples, is crucial for monitoring exposure and understanding their biological effects. This is illustrated by the comprehensive analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites, underscoring the importance of sensitive and selective detection techniques in food safety and toxicology studies (Teunissen et al., 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as fluoxetine, have been known to target the serotonin reuptake transporter protein .
Biochemical Pathways
Serotonin reuptake inhibitors like fluoxetine are known to affect the serotonergic pathway in the brain .
Pharmacokinetics
The compound’s molecular weight is 21723 g/mol, which might influence its bioavailability and pharmacokinetics.
Result of Action
Serotonin reuptake inhibitors like fluoxetine can lead to an increase in serotonin levels in the brain, which can help alleviate symptoms of depression and anxiety .
Análisis Bioquímico
Biochemical Properties
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The compound also binds to proteins and other biomolecules, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, the compound affects gene expression by modulating transcription factors and other regulatory proteins. These changes can alter cellular metabolism and overall cell function, highlighting the compound’s potential impact on various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context, and influence gene expression by interacting with transcription factors
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of drugs and other substances . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes and its potential impact on metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and its potential effects on different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-8(2)15-7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONQSDNFODSNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)



![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)


![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)

![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
amine](/img/structure/B6343933.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)